

Sourcing and Application of Research-Grade Moperone Hydrochloride

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Compound of Interest

Compound Name: Moperone Hydrochloride

Cat. No.: B1676735

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For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: **Moperone Hydrochloride** Synonyms: 4'-fluoro-4-(4-hydroxy-4-p-tolylpiperidino)butyrophenone hydrochloride; Luvatren; Methylperidol CAS Number: 3871-82-7 (Hydrochloride salt); 1050-79-9 (Free base) Molecular Formula: $C_{22}H_{27}ClFNO_2$ Molecular Weight: 407.9 g/mol

Moperone is a typical antipsychotic of the butyrophenone class, known for its antagonist activity at dopamine D2-like receptors.^[1] Its use in research is primarily focused on studies related to schizophrenia, psychosis, and dopaminergic signaling pathways.

Sourcing and Availability

Procuring research-grade **Moperone Hydrochloride** can be challenging due to limited commercial stock. Researchers should anticipate the need for custom synthesis, which may involve significant lead times.

Potential Suppliers for "Moperone" (CAS 1050-79-9) or its Hydrochloride salt:

- Cayman Chemical: Offers Moperone (Item No. 21968) for research purposes.
- MedKoo Biosciences: Lists Moperone (CAS 1050-79-9) but notes it is not currently in stock and may be available through custom synthesis with a minimum order quantity and a lead

time of 2 to 4 months.[2]

- US Bio: Lists Moperone (CAS 1050-79-9) with "Highly Purified" grade.

Note: Availability can change. It is crucial to contact suppliers directly to confirm stock, purity, and lead times. For **Moperone Hydrochloride**, custom synthesis is a likely route of acquisition. Several companies, such as Keystone Bioanalytical and Strem Chemicals, offer custom synthesis services for pharmaceutical compounds.[3][4]

Physicochemical and Pharmacological Data

The following tables summarize the key properties of Moperone, the free base form of **Moperone Hydrochloride**. This data is essential for preparing stock solutions and designing experiments.

Table 1: Physicochemical Properties of Moperone

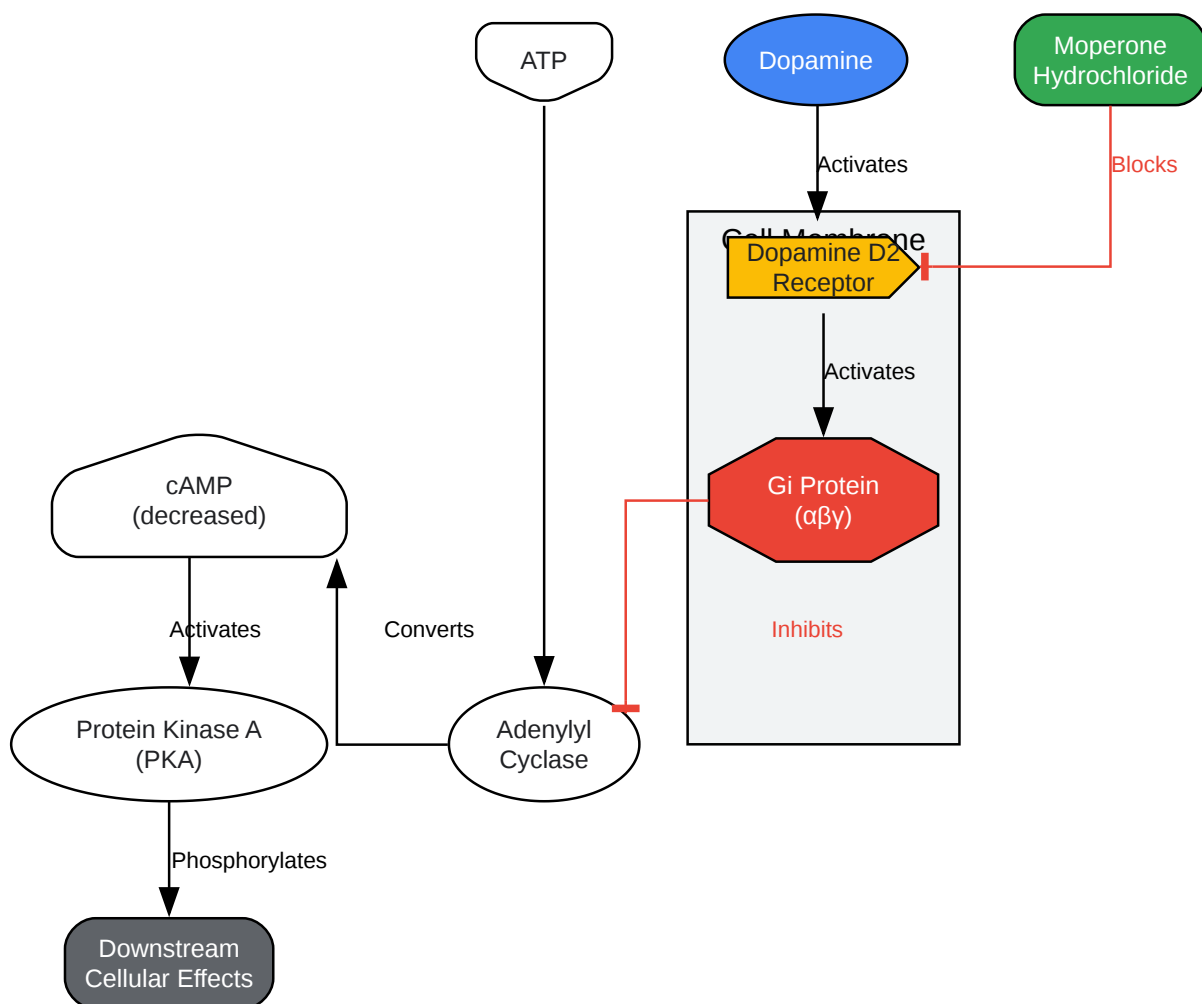
Property	Value	Source
CAS Number	1050-79-9	MedKoo Biosciences[2], US Bio
Molecular Formula	C ₂₂ H ₂₆ FNO ₂	MedKoo Biosciences[2], US Bio
Molecular Weight	355.45 g/mol	MedKoo Biosciences[2], US Bio
Appearance	Pale Yellow Solid	US Bio
Melting Point	118-119°C	US Bio
Solubility	Slightly soluble in chloroform and ethyl acetate.	Cayman Chemical, US Bio
Storage	Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C. Store dry and in the dark.	MedKoo Biosciences[2], US Bio

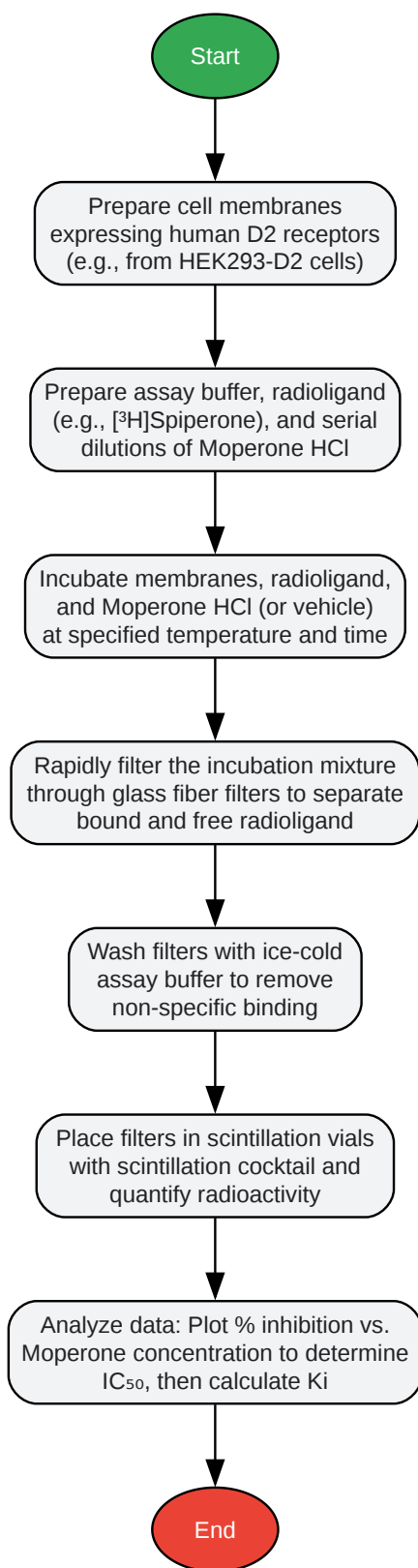
Table 2: Pharmacological Profile of Moperone

Target	Assay Type	Value	Source
Dopamine D ₂ Receptor (human)	Functional Antagonism (K _i)	0.7 nM	Cayman Chemical
Dopamine D ₃ Receptor (human)	Functional Antagonism (K _i)	14 nM	Cayman Chemical
Dopamine D ₄ Receptor (human)	Functional Antagonism (K _i)	27 nM	Cayman Chemical
Histamine H ₁ Receptor (human)	Inverse Agonist (IC ₅₀)	794 nM	Cayman Chemical
Acetylcholinesterase (AChE)	Inhibition (K _i)	120 μM	Cayman Chemical

Signaling Pathway and Mechanism of Action

Moperone's primary mechanism of action is the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.^[1] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Moperone prevents the inhibitory action of dopamine on adenylyl cyclase, thereby modulating downstream signaling cascades.





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- To cite this document: BenchChem. [Sourcing and Application of Research-Grade Moperone Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676735#sourcing-research-grade-moperone-hydrochloride]

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